molecular formula C8H13F3N2O4S B1453731 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid CAS No. 1183142-42-8

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid

Cat. No. B1453731
M. Wt: 290.26 g/mol
InChI Key: NJNHEUHDILUVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C8H13F3N2O4S . It has a molecular weight of 290.26 . The IUPAC name is 1-{[(2,2,2-trifluoroethyl)amino]sulfonyl}-4-piperidinecarboxylic acid .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Ghorbani‐Choghamarani & Azadi, 2015 reported the synthesis of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles for use as a catalyst in the synthesis of certain organic compounds.

Use in Cyclisation Reactions

  • Haskins & Knight (2002) explored the use of triflic acid to induce cyclisation reactions involving homoallylic sulfonamides to form pyrrolidines, showing the utility of similar piperidine derivatives in organic synthesis processes (Haskins & Knight, 2002).

Chemical Synthesis and Characterization

  • Hadri & Leclerc (1993) focused on the synthesis and NMR characterization of cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, demonstrating the compound's relevance in chemical analysis and synthesis (Hadri & Leclerc, 1993).

Antibacterial Applications

  • Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with sulfamoyl and piperidine functionalities that exhibited significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Anticancer Potential

  • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended compounds and evaluated them as potential anticancer agents (Rehman et al., 2018).

Electrolytic Coloring in Industrial Processes

  • Moshohoritou et al. (1994) investigated the use of piperidine-4-carboxylic acid as an additive in the electrolytic coloring of anodized aluminum, indicating its potential in industrial applications (Moshohoritou et al., 1994).

Inhibitory Activity in Biochemical Processes

  • Venkatesan et al. (2004) synthesized derivatives of piperidine-4-carboxylic acid to investigate their inhibitor activities against tumor necrosis factor-alpha and matrix metalloproteinase, showing the compound's relevance in biomedical research (Venkatesan et al., 2004).

Nanofiltration and Water Treatment

  • Liu et al. (2012) used derivatives of this compound in the preparation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment, indicating its utility in environmental applications (Liu et al., 2012).

properties

IUPAC Name

1-(2,2,2-trifluoroethylsulfamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-6(2-4-13)7(14)15/h6,12H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHEUHDILUVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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